molecular formula C10H17N3S B1517338 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine CAS No. 1092285-70-5

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine

Cat. No.: B1517338
CAS No.: 1092285-70-5
M. Wt: 211.33 g/mol
InChI Key: ZQFCRABHPYRCHC-UHFFFAOYSA-N
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Description

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-ethyl-1,3-thiazol-4-ylmethylamine with piperazine under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine has several scientific research applications:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Biology: The compound may serve as a tool in biological studies to investigate the role of thiazole derivatives in cellular processes.

  • Industry: It can be utilized in the development of new materials with enhanced properties, such as increased thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism by which 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine can be compared with other thiazole derivatives, such as 1-(2-methyl-1,3-thiazol-4-yl)ethanamine and 2,4-disubstituted arylthiazoles These compounds share structural similarities but may differ in their functional groups and biological activities

List of Similar Compounds

  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine

  • 2,4-Disubstituted arylthiazoles

  • 1-(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride hydrate

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-ethyl-4-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-2-10-12-9(8-14-10)7-13-5-3-11-4-6-13/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFCRABHPYRCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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